2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol
Overview
Description
2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene and ethylene oxide.
Sulfinylation: The benzene ring is sulfinylated using a suitable sulfinylating agent such as sulfur dichloride oxide (SOCl2) under controlled conditions.
Ethanol Addition: The sulfinylated intermediate is then reacted with ethylene oxide to introduce the ethanol group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-(3-Chloro-5-fluoro-benzenesulfonyl)-ethanol.
Reduction: 2-(3-Chloro-5-fluoro-benzenesulfanyl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The chlorine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-fluoro-benzenesulfonyl)-ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(3-Chloro-5-fluoro-benzenesulfanyl)-ethanol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(3-Chloro-5-fluoro-benzenesulfinyl)-methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The sulfinyl group also provides distinct chemical properties compared to sulfonyl and sulfanyl groups.
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)sulfinylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-6-3-7(10)5-8(4-6)13(12)2-1-11/h3-5,11H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQBIXSOKHXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)CCO)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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